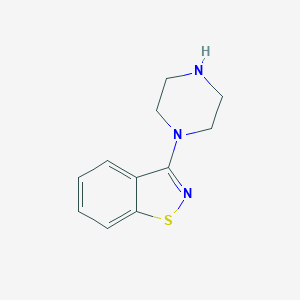

3-(1-Piperazinyl)-1,2-benzisothiazole

概述

描述

3-(1-Piperazinyl)-1,2-benzisothiazole is a hybrid compound consisting of isothiazole and piperazine moieties. It is a significant heterocyclic compound with various biological activities. This compound and its derivatives are known for their roles as dopamine and serotonin antagonists, making them valuable in the field of medicinal chemistry, particularly as antipsychotic drug substances .

准备方法

The synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole typically involves a multi-step procedure. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in tert-butyl alcohol at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) . The structures of the synthesized compounds are characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

化学反应分析

3-(1-Piperazinyl)-1,2-benzisothiazole undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form derivatives with diverse biological activities. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines . The major products formed from these reactions are often characterized by their biological activity, such as antibacterial properties .

科学研究应用

3-(1-Piperazinyl)-1,2-benzisothiazole exhibits significant biological activity, particularly as a dopamine and serotonin receptor antagonist. This mechanism is crucial for its application in treating psychiatric disorders:

- Dopamine Receptor Antagonism : Inhibits dopamine signaling, which is beneficial in managing conditions such as schizophrenia and bipolar disorder.

- Serotonin Receptor Antagonism : Modulates serotonin levels, impacting mood regulation and anxiety disorders.

Intermediate for Antipsychotic Drugs

This compound serves as a key intermediate in the synthesis of various antipsychotic medications, including:

- Ziprasidone : An atypical antipsychotic used to treat schizophrenia and acute mania associated with bipolar disorder. The compound's structure contributes to its pharmacological profile by enhancing receptor binding affinity .

- Lurasidone : Another atypical antipsychotic where this compound plays a role in its synthesis .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties, showcasing effectiveness against pathogens like Bacillus subtilis and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents .

Neuroleptic Activity

Studies have demonstrated the neuroleptic effects of compounds derived from this compound, affirming its utility in treating psychotic disorders. Its derivatives have been shown to possess favorable pharmacokinetic profiles compared to existing medications .

作用机制

The mechanism of action of 3-(1-Piperazinyl)-1,2-benzisothiazole involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects . The molecular targets and pathways involved in its action are primarily related to the central nervous system, where it helps in balancing neurotransmitter levels .

相似化合物的比较

3-(1-Piperazinyl)-1,2-benzisothiazole can be compared with other similar compounds such as piperazine derivatives and other benzisothiazole derivatives. Piperazine derivatives, like aripiprazole and quetiapine, also exhibit antipsychotic properties but differ in their specific receptor targets and side effect profiles . Benzisothiazole derivatives, such as saccharin, are known for their diverse biological activities, including antibacterial and antifungal properties . The uniqueness of this compound lies in its hybrid structure, combining the properties of both isothiazole and piperazine moieties, which contributes to its broad spectrum of biological activities .

生物活性

3-(1-Piperazinyl)-1,2-benzisothiazole is a chemical compound with significant biological activity, particularly in the field of pharmacology. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic medication ziprasidone. Its structure, characterized by a benzisothiazole core substituted with a piperazine group, contributes to its interaction with neurotransmitter systems in the brain.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃S

- Molecular Weight : 225.31 g/mol

- CAS Number : 87691-87-0

The compound's unique bicyclic structure enhances its ability to interact with biological targets, particularly neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Antipsychotic Activity : As an intermediate in the synthesis of ziprasidone, it acts as an antagonist at both serotonin (5-HT2) and dopamine (D2) receptors, which are critical in the treatment of schizophrenia and mood disorders .

- Antibacterial and Antifungal Properties : Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, suggesting potential applications beyond psychiatric disorders.

- Neuroleptic Effects : The compound has been studied for its neuroleptic properties, making it a candidate for further exploration in treating psychotic disorders .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Its interaction with serotonin and dopamine receptors can lead to improved therapeutic outcomes for patients suffering from psychiatric conditions:

- Dopamine D2 Receptor Antagonism : Reduces symptoms of psychosis.

- Serotonin 5-HT2 Receptor Antagonism : May alleviate mood disturbances associated with depression and anxiety.

- Potential 5-HT1A Agonism : This activity could contribute to anxiolytic effects, enhancing its profile as a treatment for anxiety disorders .

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. Common methods include:

| Method | Description | Yield |

|---|---|---|

| Heating piperazine with 3-chloro-1,2-benzisothiazole | Conducted under reflux conditions | 55% - 70% |

| Disulfide route | A one-step commercial process developed for efficiency | Not specified |

These methods highlight the compound's synthetic accessibility, which is essential for its pharmaceutical applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antipsychotic Efficacy :

- A study demonstrated that derivatives of this compound could effectively modulate receptor activity, leading to potential improvements in treating schizophrenia compared to existing medications.

- Neuropharmacological Studies :

-

Antimicrobial Activity :

- Initial investigations into its antibacterial properties have yielded positive results against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Piperazinyl)-1,2-benzisothiazole?

The most efficient method involves a one-step reaction between 2-cyanophenyl disulfide and excess piperazine in the presence of dimethyl sulfoxide (DMSO) and isopropyl alcohol (IPA) at 120–125°C for 24 hours. DMSO acts as an oxidizing agent to regenerate reactive intermediates, while IPA facilitates mixing by solubilizing solids. This process achieves yields of 75–80% and avoids the thermal instability of intermediates like thiosulfinate derivatives . Post-synthesis purification typically involves fractional distillation and filtration to isolate the product as yellow crystals (melting point: 67–71°C) .

Q. How is this compound characterized after synthesis?

Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the piperazinyl and benzisothiazole moieties.

- Mass Spectrometry (MS) to verify molecular weight (219.31 g/mol) and purity.

- Melting Point Analysis (67–71°C) to assess crystallinity .

Q. What are the primary applications of this compound in drug discovery?

It serves as a key intermediate in synthesizing atypical antipsychotics like ziprasidone and lurasidone. Its piperazinyl group enables functionalization via alkylation or conjugation to introduce pharmacologically active substituents .

Advanced Research Questions

Q. What synthetic strategies are used to design 3-(piperazinyl)-1,2-benzisothiazole derivatives with enhanced bioactivity?

Three main approaches are employed (Scheme 65 in ):

- Strategy 1 : Alkylation of the piperazinyl nitrogen with oxygen-functionalized chains (e.g., ethyl, propyl) to create intermediates, followed by reaction with terminal groups (e.g., fluoro, bromo substituents) .

- Strategy 2 : Use of pre-functionalized reagents (e.g., 259a/b) to introduce regioisomeric diversity .

- Strategy 3 : Pre-linking substituents (e.g., PPARγ-targeting chains) before final alkylation . Derivatives with electron-withdrawing groups (e.g., fluoro) show improved antimicrobial and enzyme inhibition (IC50: 4.6–23 µM) .

Q. How do experimental conditions influence the stability and yield of intermediates?

- Thermal Instability : Thiosulfinate intermediates degrade at room temperature, forming bis-sulfide byproducts. This necessitates immediate purification or low-temperature storage .

- Reagent Ratios : Excess piperazine (≥2.5 equivalents) minimizes byproduct formation, while DMSO/IPA ratios optimize reaction homogeneity .

- Regioselectivity : Alkylation with reagents like 259b produces regioisomeric mixtures, requiring chromatographic separation .

Q. What methodologies are used to evaluate the pharmacological potential of derivatives?

- Antimicrobial Activity : Agar well diffusion and microdilution assays against pathogens like Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Urease and H+/K+-ATPase inhibition studies via spectrophotometric assays, with IC50 values benchmarked against thiourea (IC50 = 21 µM) .

- Antiglycation Activity : Bovine serum albumin (BSA)-glucose assay to assess diabetic complication mitigation .

Q. Data Contradiction and Optimization Challenges

Q. How can conflicting data on intermediate stability be resolved?

highlights the instability of thiosulfinate intermediates, which decompose into bis-sulfide compounds. However, notes that varying reaction conditions (A–D) can stabilize intermediates through rapid alkylation or low-temperature processing. Researchers should prioritize in situ derivatization or use stabilizing agents like IPA to mitigate degradation .

Q. Why do certain substituents yield inconsistent bioactivity results?

For example, methoxy groups enhance antiglycation activity (IC50 = 10 µM) but show weaker antimicrobial effects compared to fluoro substituents. This discrepancy arises from differences in target binding pockets: antiglycation relies on hydrophobic interactions, while antimicrobial activity depends on electron-withdrawing effects disrupting bacterial membranes .

Q. Methodological Recommendations

- Purification : Use flash chromatography or preparative HPLC to separate regioisomers and byproducts .

- Analytical Validation : Combine high-resolution MS and <sup>13</sup>C-NMR to confirm substituent positioning in derivatives .

- Biological Assays : Include positive controls (e.g., thiourea for urease inhibition) and replicate experiments to ensure reproducibility .

属性

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDOFMHJLWKXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NSC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236556 | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87691-87-0 | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87691-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperazin-1-yl)-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D8RAT1F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。